molecular formula C10H14ClNO3 B13689484 2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride

2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride

Cat. No.: B13689484
M. Wt: 231.67 g/mol
InChI Key: KEPHHAXULXXYHM-UHFFFAOYSA-N
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Description

2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl It is a derivative of phenethylamine and is characterized by the presence of amino and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride
  • 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride
  • 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride

Uniqueness

2-Amino-1-(3,5-dimethoxyphenyl)ethanone hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-amino-1-(3,5-dimethoxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

KEPHHAXULXXYHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CN)OC.Cl

Origin of Product

United States

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